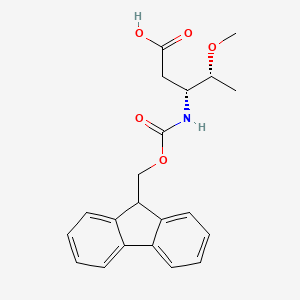

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl (Fmoc) protected amino acids and derivatives often involves multi-step reactions that include protection strategies, condensation reactions, and functional group transformations. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via K2CO3-catalysed N-alkylation, have been utilized for the efficient synthesis of N-substituted hydroxamic acids, demonstrating the role of fluorenylmethoxycarbonyl groups in complex synthesis pathways (Mellor & Chan, 1997).

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl-protected compounds is critical for their function, especially in the protection of amino acids during peptide synthesis. The stability and ease of removal of the Fmoc group, without affecting other sensitive functional groups, are central to its utility. X-ray crystallography and spectroscopic methods are often employed to elucidate the structure of these compounds and understand their behavior under various conditions (Glagovich et al., 2004).

Chemical Reactions and Properties

Fmoc-protected amino acids participate in a wide range of chemical reactions, including peptide bond formation, selective deprotection under basic conditions, and incorporation into complex molecules. Their chemical properties, such as reactivity with nucleophiles and stability towards acids and bases, make them indispensable in synthetic chemistry. For example, the Fmoc group is known for its straightforward removal by piperidine in organic synthesis, facilitating the next steps in peptide chain elongation (Funakoshi et al., 1988).

Scientific Research Applications

Synthesis and Solid Phase Peptide Synthesis

The compound has been utilized in the synthesis of other chemicals, such as 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its importance in the preparation of complex organic molecules (Le & Goodnow, 2004). Additionally, its use as a linker in solid-phase synthesis, as demonstrated in the synthesis of phenylfluorenyl-based linkers, shows its potential in facilitating chemical reactions and enhancing acid stability (Bleicher, Lutz, & Wuethrich, 2000).

Protection of Hydroxy-Groups

The compound plays a significant role in protecting hydroxy-groups in various chemical syntheses. Its ability to be conveniently removed while leaving other base-labile protecting groups intact is essential in the synthesis of complex organic molecules, such as an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).

Peptide Synthesis

Its application in peptide synthesis is evident in its use as a precursor for the C-terminal amide in solid-phase peptide synthesis. This demonstrates its versatility and importance in the field of peptide chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Enantiomerically Pure Diaminobutyric Acids

The compound has been used in the synthesis of enantiomerically pure diaminobutyric acids, showing its utility in creating specific, chirally pure compounds, which is crucial in pharmaceutical research and development (Schmidt, Mundinger, Riedl, Haas, & Lau, 1992).

Synthesis of Complex Compounds

It has been instrumental in the synthesis of complex cyclodepsipeptides, demonstrating its utility in creating biologically active compounds with potential pharmaceutical applications (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

properties

IUPAC Name |

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQYEQGAOKXHCX-BFUOFWGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)

![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)